Home > Products > Screening Compounds P70225 > 3-methyl-4-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
3-methyl-4-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide -

3-methyl-4-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Catalog Number: EVT-5981052
CAS Number:
Molecular Formula: C15H15N3O3S
Molecular Weight: 317.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Venetoclax

Compound Description: Venetoclax (ABT-199) is a potent B-cell lymphoma-2 (Bcl-2) protein inhibitor used for treating hematologic malignancies. Its primary metabolic pathway in humans involves enzymatic oxidation of the dimethyl cyclohexenyl moiety, followed by sulfation and/or nitro reduction. Nitro reduction metabolites are likely formed by gut bacteria. []

Relevance: Although not directly containing the same core structure as 3-methyl-4-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide, Venetoclax is considered relevant due to its shared functional group, the nitro group, and its susceptibility to nitro reduction, a metabolic pathway likely also relevant to the target compound. []

Venetoclax N-Oxide (VNO)

Compound Description: Venetoclax N-oxide (VNO) is an oxidative impurity of venetoclax formed during oxidative stress degradation. It undergoes [, ] Meisenheimer rearrangement to form venetoclax hydroxylamine impurity (VHA). []

Relevance: VNO shares the core benzamide structure with 3-methyl-4-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide and showcases the potential for N-oxidation as a possible metabolic or degradation pathway for the target compound. []

Venetoclax Hydroxylamine Impurity (VHA)

Compound Description: VHA is formed from Venetoclax N-oxide via a [, ] Meisenheimer rearrangement. []

Relevance: VHA, like VNO, highlights potential metabolic or degradation pathways for 3-methyl-4-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide. The presence of a hydroxylamine group in VHA suggests the possibility of similar modifications occurring on the target compound, especially considering the shared benzamide structure. []

CDPPB (3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide)

Compound Description: CDPPB is a centrally active, positive allosteric modulator of the metabotropic glutamate receptor (mGluR) mGluR5 subtype. Its structure-activity relationship studies have shown that electronegative aromatic substituents in the para-position of the benzamide moiety increase potency. [, ]

Relevance: CDPPB shares the benzamide core structure with 3-methyl-4-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide, and its structure-activity relationships provide valuable insights into the potential impact of substituents on the benzamide ring of the target compound. Specifically, the finding that electronegative substituents in the para-position enhance potency suggests that the nitro group in the target compound could contribute to potential biological activity. [, ]

4-Nitro-N-(1-(2-Fluorophenyl)-3-Phenyl-1H-Pyrazol-5-yl)Benzamide (VU-1545)

Compound Description: VU-1545 is a potent analog of CDPPB with increased binding and functional activities at the mGluR5 receptor. This increase is attributed to a halogen atom in the ortho-position of the 1-phenyl ring and the nitro group at the para position of the benzamide moiety. []

Relevance: Like CDPPB, VU-1545 shares the benzamide core with 3-methyl-4-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide. The high potency of VU-1545 further reinforces the potential significance of the nitro group in the para-position of the benzamide moiety for biological activity. []

N-[4-(4-Chloro­phen­yl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetra­hydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide

Compound Description: This compound was synthesized through the reaction of 4-(4-chlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one with 3-methyl-1-phenyl-1H-pyrazol-5-amine in glycol under microwave irradiation. The molecule features a pyrazolo[3,4-b]pyridine system and participates in intermolecular hydrogen bonding through the NH group in the dihydropyridinone ring. []

Relevance: This compound shares the benzamide core structure with 3-methyl-4-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide. The presence of a tetrahydropyridine ring system in this compound, similar to the tetrahydrobenzothiazole ring in the target compound, highlights a potential common structural feature that may influence biological activity. []

N-(2-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzamides

Compound Description: This class of compounds are benzamide derivatives containing a benzothiazole and piperazine ring. The series includes variations in the amide substituents with R groups like phenyl, 4-chloro-2-nitrophenyl, chloromethyl, ethoxy, benzo[1,3]dioxole, thiophene, furan, pyrrolidine, piperidine, N-methylpiperazine, and -(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-ylthio) group. []

Relevance: These compounds share the benzamide and benzothiazole moieties with 3-methyl-4-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide. Investigating the structure-activity relationship of this series provides insights into the potential effects of various substituents on the benzamide ring and how they might modulate the biological activity of the target compound. []

Properties

Product Name

3-methyl-4-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

IUPAC Name

3-methyl-4-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Molecular Formula

C15H15N3O3S

Molecular Weight

317.4 g/mol

InChI

InChI=1S/C15H15N3O3S/c1-9-8-10(6-7-12(9)18(20)21)14(19)17-15-16-11-4-2-3-5-13(11)22-15/h6-8H,2-5H2,1H3,(H,16,17,19)

InChI Key

DQPQRUTXWIRLSZ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C(=O)NC2=NC3=C(S2)CCCC3)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=NC3=C(S2)CCCC3)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.